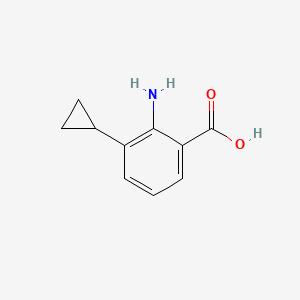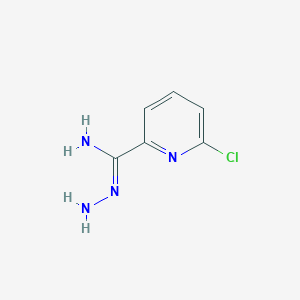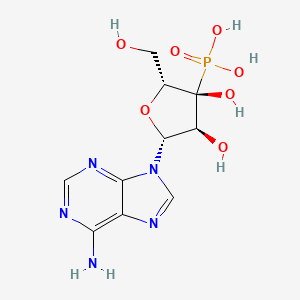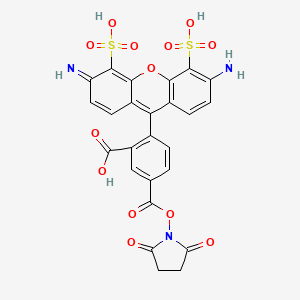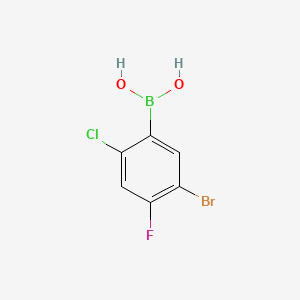
(5-Bromo-2-chloro-4-fluorophenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(5-Bromo-2-chloro-4-fluorophenyl)boronic acid is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of boronic acid functional groups attached to a phenyl ring substituted with bromine, chlorine, and fluorine atoms. It is widely used in various chemical reactions, particularly in cross-coupling reactions, due to its ability to form stable carbon-carbon bonds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-chloro-4-fluorophenyl)boronic acid typically involves the reaction of 2-bromo-4-chloro-1-fluorobenzene with triisopropyl borate under inert conditions. The process begins by dissolving 2-bromo-4-chloro-1-fluorobenzene in anhydrous ether and cooling the solution to -70°C. A solution of n-butyllithium in hexane is then added dropwise, followed by the addition of triisopropyl borate. The reaction mixture is stirred at the same temperature for 30 minutes before being allowed to warm to room temperature. The resulting product is then purified to obtain this compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of advanced purification techniques, such as chromatography, further enhances the quality of the compound.
化学反応の分析
Types of Reactions
(5-Bromo-2-chloro-4-fluorophenyl)boronic acid undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the halogen atoms (bromine, chlorine, or fluorine) are replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction Reactions: The boronic acid group can undergo oxidation to form boronic esters or reduction to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts, such as palladium acetate or palladium chloride, are commonly used in cross-coupling reactions involving this compound.
Bases: Bases like potassium carbonate or sodium hydroxide are often used to facilitate the reactions.
Solvents: Organic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used as reaction media.
Major Products Formed
The major products formed from reactions involving this compound include biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.
科学的研究の応用
(5-Bromo-2-chloro-4-fluorophenyl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying biological processes involving boron.
Industry: The compound is used in the production of advanced materials, such as polymers and electronic components.
作用機序
The mechanism of action of (5-Bromo-2-chloro-4-fluorophenyl)boronic acid in cross-coupling reactions involves the formation of a palladium-boron complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond . The boronic acid group plays a crucial role in stabilizing the intermediate species and facilitating the reaction.
類似化合物との比較
Similar Compounds
4-Fluorophenylboronic acid: Similar in structure but lacks the bromine and chlorine substituents.
3-Chloro-4-fluorophenylboronic acid: Similar but with different positions of chlorine and fluorine atoms.
5-Chloro-2-fluorophenylboronic acid: Similar but lacks the bromine substituent.
Uniqueness
(5-Bromo-2-chloro-4-fluorophenyl)boronic acid is unique due to the presence of multiple halogen substituents, which enhance its reactivity and versatility in various chemical reactions. The combination of bromine, chlorine, and fluorine atoms provides unique electronic and steric properties that make this compound particularly valuable in synthetic chemistry.
特性
IUPAC Name |
(5-bromo-2-chloro-4-fluorophenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrClFO2/c8-4-1-3(7(11)12)5(9)2-6(4)10/h1-2,11-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKEINSMGDMMKJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1Cl)F)Br)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrClFO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.26 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
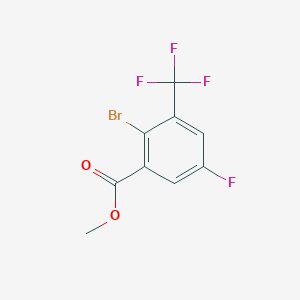
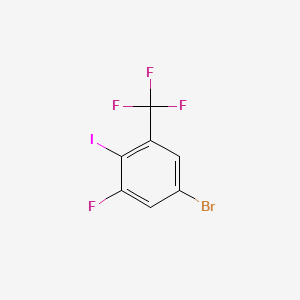
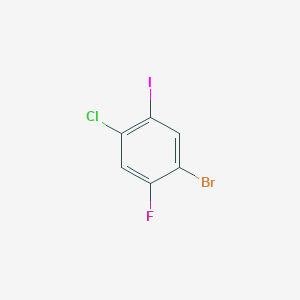
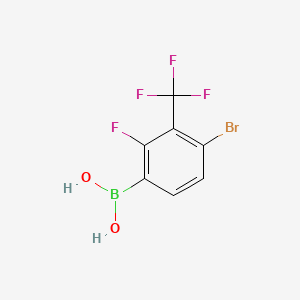
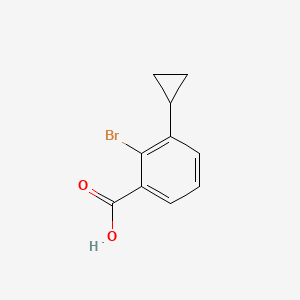
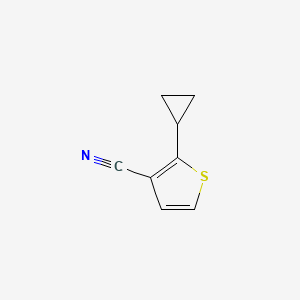
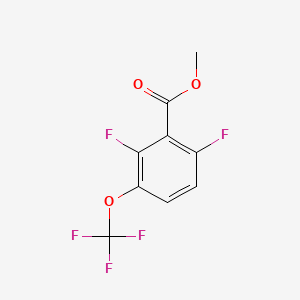
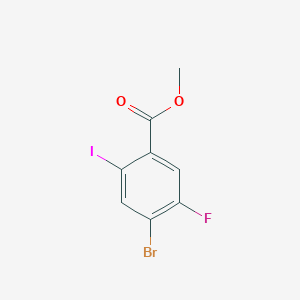
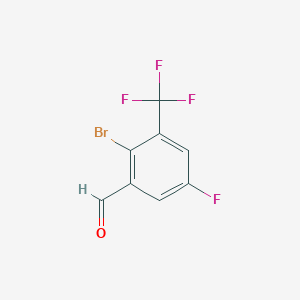
![[4-Bromo-2-(difluoromethyl)phenyl]boronic acid](/img/structure/B8175884.png)
